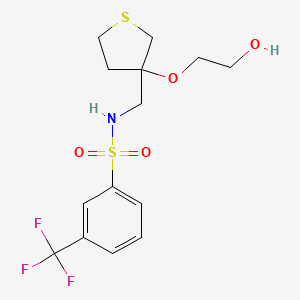

![molecular formula C19H29N3OS B2997530 2-[(4-戊基环己基)羰基]-N-苯基-1-肼基氨基甲酸硫代酰胺 CAS No. 866039-72-7](/img/structure/B2997530.png)

2-[(4-戊基环己基)羰基]-N-苯基-1-肼基氨基甲酸硫代酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-[(4-pentylcyclohexyl)carbonyl]-N-phenyl-1-hydrazinecarbothioamide is a chemical compound with the molecular formula C19H29N3OS and a molecular weight of 347.52 . It is intended for research use only and is not suitable for human or veterinary use.

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not extensively detailed in the available resources. It’s known that it has a molecular weight of 347.52 , but other properties such as melting point, boiling point, solubility, and spectral data are not provided.科学研究应用

抗菌活性

与目标化合物相似的肼基氨基甲酸硫代酰胺衍生物已被合成并评估其抗菌活性。这些化合物通过光谱和分析数据表征,对革兰氏阳性菌(包括耐甲氧西林金黄色葡萄球菌 (MRSA) 菌株)表现出活性。具有 4-磺胺嘧啶苯基取代的化合物 2h 表现出显着的希望,显示出最低抑菌浓度 (MIC) 为 2-7 μg/mL 的活性。对接研究预测,像 2h 这样的化合物通过与靶蛋白具有良好的结合亲和力而具有更好的抗菌活性,表明它们作为抗菌药物的潜力 (Bhat 等人,2022)。

抗氧化活性

已经合成并评估了新的肼基氨基甲酸硫代酰胺的抗氧化特性。这些化合物是通过 4-(4-X-苯基磺酰基)苯甲酸肼与 2,4-二氟苯基异硫氰酸酯反应衍生的。使用 DPPH 方法评估抗氧化活性,肼基氨基甲酸硫代酰胺显示出优异的抗氧化活性。这表明此类化合物在需要抗氧化特性的领域(例如预防与氧化应激相关的疾病)中的潜在应用 (Barbuceanu 等人,2014)。

光学探针

肼基氨基甲酸硫代酰胺衍生物已用于开发用于检测 Hg2+ 和 Ag+ 等金属离子的简单结构光学探针。合成了含有肼基氨基甲酸硫代酰胺的席夫碱衍生物,显示出与 Hg2+ 相互作用后“关闭”荧光变化,与 Ag+ 相互作用后荧光发生红移。这些化合物在环境监测和分析化学中具有潜在应用,特别是用于检测水源中的重金属污染物 (Shi 等人,2016)。

抗惊厥剂评估

合成了一系列苯并咪唑衍生物,包括 2-[(1-取代苯乙叉基)肼]-N-苯基-1H-苯并[d]咪唑-1-氨基甲酸硫代酰胺,并评估了它们的抗惊厥活性。这些化合物在最大电休克 (MES) 和皮下戊四唑 (scPTZ) 模型中均表现出有效的抗惊厥结果,表明肼基氨基甲酸硫代酰胺衍生物在开发新型抗惊厥药物中的潜力 (Bhrigu 等人,2012)。

安全和危害

作用机制

Target of Action

The primary targets of 2-[(4-pentylcyclohexyl)carbonyl]-N-phenyl-1-hydrazinecarbothioamide are likely to be carbonyl compounds . Carbonyl compounds are a class of organic compounds that contain a carbon-oxygen double bond . They play a crucial role in many biological processes and are the key functional groups in aldehydes, ketones, carboxylic acids, and their derivatives .

Mode of Action

The compound interacts with its targets through a process known as nucleophilic addition . In this process, the carbon of the carbonyl group, being electron-poor, acts as an electrophile and is attacked by an electron-rich nucleophilic group . The incoming nucleophile ‘pushes’ the electrons in the pi bond up to the oxygen . After the carbonyl is attacked by the nucleophile, the negatively charged oxygen often acts as a base, abstracting a proton from a nearby acid group .

Biochemical Pathways

The compound likely affects biochemical pathways involving carbonyl condensation reactions . These reactions occur in biological systems, for example, in the biosynthesis of citric acid . Aldolases, enzymes that catalyze aldol reactions, are involved in these pathways . Aldol reactions occur in several biological pathways, most commonly in the metabolism of carbohydrates (sugars) .

Result of Action

The result of the compound’s action is the formation of new compounds through the process of nucleophilic addition . This can lead to the formation of various products, depending on the nature of the nucleophile involved in the reaction .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. These may include pH, temperature, and the presence of other compounds that can react with it. For instance, the presence of a general acid group can increase the bond’s polarity and make the carbon more electrophilic .

属性

IUPAC Name |

1-[(4-pentylcyclohexanecarbonyl)amino]-3-phenylthiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3OS/c1-2-3-5-8-15-11-13-16(14-12-15)18(23)21-22-19(24)20-17-9-6-4-7-10-17/h4,6-7,9-10,15-16H,2-3,5,8,11-14H2,1H3,(H,21,23)(H2,20,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKBYUOLKPJLYAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(CC1)C(=O)NNC(=S)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-pentylcyclohexyl)carbonyl]-N-phenyl-1-hydrazinecarbothioamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[3-methoxy-4-(propan-2-yloxy)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2997447.png)

![methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine hydrochloride](/img/structure/B2997448.png)

![Ethyl 1-allyl-2'-amino-6',7'-dimethyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2997450.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2997451.png)

![Ethyl 5-amino-4-[(4-methoxyphenyl)carbamoyl]-3-methylthiophene-2-carboxylate](/img/structure/B2997456.png)

![1-[2-(Trifluoromethoxy)ethyl]piperazine dihydrochloride](/img/structure/B2997459.png)

![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide](/img/structure/B2997463.png)

![6-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide](/img/structure/B2997469.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-chlorobenzamide](/img/structure/B2997470.png)